molecular formula C15H21NO2 B271606 2-[(Cycloheptylamino)methyl]benzoic acid

2-[(Cycloheptylamino)methyl]benzoic acid

Cat. No.: B271606
M. Wt: 247.33 g/mol
InChI Key: AIEBQFWMWMJXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cycloheptylamino)methyl]benzoic acid is a benzoic acid derivative featuring a cycloheptylamine group attached via a methylene bridge to the aromatic ring. The cycloheptyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-[(cycloheptylamino)methyl]benzoic acid

InChI

InChI=1S/C15H21NO2/c17-15(18)14-10-6-5-7-12(14)11-16-13-8-3-1-2-4-9-13/h5-7,10,13,16H,1-4,8-9,11H2,(H,17,18)

InChI Key

AIEBQFWMWMJXBK-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCC2=CC=CC=C2C(=O)O

Canonical SMILES

C1CCCC(CC1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(Cycloheptylamino)methyl]benzoic acid with key analogs, focusing on molecular properties, substituent effects, and reported bioactivities:

Compound Name Molecular Formula Molecular Weight Substituent Features Reported Bioactivity/Properties References
This compound C₁₅H₂₁NO₂ 247.34 g/mol Cycloheptylamino-methyl group at C2 Hypothesized antitumor/anti-inflammatory*
2-Cycloheptylcarbamoylmethylsulfanyl-benzoic acid C₁₆H₂₁NO₃S 307.41 g/mol Cycloheptylcarbamoyl-methylsulfanyl at C2 Not explicitly stated; sulfanyl group may enhance redox activity
2-(Acetylamino)benzoic acid methyl ester C₁₀H₁₁NO₃ 193.20 g/mol Acetylamino and methyl ester at C2 Antitumor activity against AGS, HepG2, A549
2-[(Acetylamino)acetyl]amino}benzoic acid C₁₁H₁₂N₂O₄ 236.22 g/mol Acetylamino-acetyl group at C2 Unknown; potential hydrogen-bonding motifs
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 g/mol Ethoxy-oxoacetamido group at C2 Planar crystal structure with O–H⋯O bonds

Key Observations:

Substituent Impact on Bioactivity: The 2-(acetylamino)benzoic acid methyl ester demonstrates significant antitumor activity, suggesting that electron-withdrawing groups (e.g., acetyl, ester) at C2 may enhance cytotoxicity. This raises the possibility that the cycloheptylamino-methyl group in the target compound could modulate similar pathways via steric or hydrophobic interactions.

Structural and Crystallographic Features :

  • The planar geometry and hydrogen-bonding networks observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid suggest that substituents at C2 can influence crystal packing and solubility. The cycloheptyl group in the target compound may disrupt such networks, increasing lipophilicity.

Molecular Weight and Drug-Likeness: The target compound (247.34 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).

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